5-Carboxybupranolol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Carboxybupranolol involves the oxidation of the methyl group on the benzene ring of bupranolol to a carboxyl group. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using the aforementioned reagents. The process would likely include steps for purification and isolation of the final product to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Carboxybupranolol undergoes several types of chemical reactions, including:

Oxidation: The primary reaction to form this compound from bupranolol.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: this compound.

Reduction: 5-Hydroxybupranolol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Carboxybupranolol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Carboxybupranolol involves its interaction with beta-adrenergic receptors. As a metabolite of bupranolol, it competes with catecholamines for binding at these receptors, inhibiting sympathetic stimulation. This results in a reduction in heart rate, cardiac output, and blood pressure . The compound’s effects are mediated through the inhibition of beta-1, beta-2, and beta-3 adrenergic receptors .

Vergleich Mit ähnlichen Verbindungen

Bupranolol: The parent compound, a non-selective beta-blocker with similar pharmacological properties.

Propranolol: Another non-selective beta-blocker used for similar indications.

Atenolol: A selective beta-1 blocker with a different pharmacokinetic profile.

Uniqueness: 5-Carboxybupranolol is unique due to the presence of the carboxyl group, which influences its pharmacokinetics and metabolism. Unlike bupranolol, it is primarily excreted renally and has different interactions with beta-adrenergic receptors .

Biologische Aktivität

5-Carboxybupranolol is a metabolite of bupranolol, a non-selective beta-blocker primarily used for cardiovascular conditions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

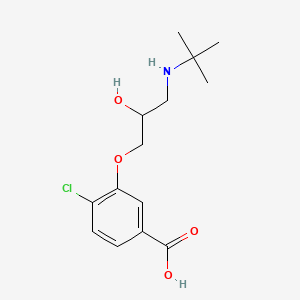

This compound is formed through the oxidation of bupranolol, specifically involving the conversion of a methyl group on the benzene ring to a carboxyl group. The molecular formula for this compound is , with a molar mass of approximately 271.79 g/mol. This structural modification influences its biological activity compared to its parent compound.

This compound retains the beta-adrenergic blocking properties of bupranolol but exhibits altered pharmacokinetics and dynamics. It acts primarily by:

- Inhibiting Beta-Adrenergic Receptors : Competing with catecholamines for binding at beta-1 and beta-2 receptors, leading to decreased heart rate and cardiac output.

- Modulating Inflammatory Responses : Recent studies indicate that this metabolite may also influence inflammatory pathways, potentially offering additional therapeutic benefits beyond traditional beta-blockade.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. A study evaluated its effects on A549 human lung adenocarcinoma cells, revealing significant cytotoxicity. The findings indicated that:

- Cytotoxic Effects : At a concentration of 100 µM, this compound reduced cell viability significantly, suggesting its potential as an anticancer agent.

- Mechanistic Insights : The compound's structure-dependent activity implies that modifications in its molecular structure can enhance or diminish its efficacy against cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various multidrug-resistant pathogens, including:

- Staphylococcus aureus : Demonstrating selective antimicrobial activity against resistant strains.

- Mechanisms : The compound may disrupt bacterial cell membranes or interfere with essential metabolic processes in pathogens.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

-

Anticancer Study :

- Objective : To assess the cytotoxic effects on A549 cells.

- Results : Significant reduction in cell viability was observed, with further investigations needed to elucidate specific pathways involved in cell death.

-

Antimicrobial Study :

- Objective : To evaluate effectiveness against multidrug-resistant bacteria.

- Results : Showed promising results in inhibiting growth in resistant strains, indicating potential for development as an antimicrobial agent.

Comparative Analysis

| Property | Bupranolol | This compound |

|---|---|---|

| Structure | Non-selective beta-blocker | Metabolite with carboxyl group |

| Primary Use | Hypertension, tachycardia | Potential anticancer and antimicrobial |

| Mechanism of Action | Beta-adrenergic blockade | Similar with added effects on inflammation |

| Cytotoxicity | Moderate | Significant against cancer cells |

| Antimicrobial Activity | Limited | Effective against resistant pathogens |

Eigenschaften

IUPAC Name |

3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO4/c1-14(2,3)16-7-10(17)8-20-12-6-9(13(18)19)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYWJTMYNAJZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=C(C=CC(=C1)C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962395 | |

| Record name | 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42242-69-3 | |

| Record name | 5-Carboxybupranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042242693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.